molecular formula C8H5Cl2N B13334026 2,6-Dichloro-4-ethynylaniline

2,6-Dichloro-4-ethynylaniline

Cat. No.: B13334026
M. Wt: 186.03 g/mol
InChI Key: KUCTZDICHASXFH-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-ethynylaniline is a substituted aniline derivative characterized by chlorine atoms at the 2 and 6 positions of the aromatic ring and an ethynyl group (-C≡CH) at the 4 position. The ethynyl group introduces sp-hybridized carbon atoms, enabling participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and other alkyne-specific reactions . The chlorine substituents are electron-withdrawing, reducing electron density on the aromatic ring and directing electrophilic substitution reactions to specific sites. This compound is of interest in pharmaceutical and materials science research due to its dual functionality, combining halogenated aromatic stability with ethynyl reactivity.

Properties

Molecular Formula

C8H5Cl2N

Molecular Weight

186.03 g/mol

IUPAC Name

2,6-dichloro-4-ethynylaniline

InChI

InChI=1S/C8H5Cl2N/c1-2-5-3-6(9)8(11)7(10)4-5/h1,3-4H,11H2

InChI Key

KUCTZDICHASXFH-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=C(C(=C1)Cl)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-ethynylaniline typically involves the halogenation of aniline derivatives followed by the introduction of the ethynyl group. One common method is the chlorination of 4-ethynylaniline using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of 2,6-Dichloro-4-ethynylaniline can be achieved through a multi-step process involving the chlorination of aniline derivatives followed by the introduction of the ethynyl group. The process may involve the use of catalysts and specific reaction conditions to optimize yield and purity. The final product is typically purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-ethynylaniline can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The ethynyl group can be oxidized to form different functional groups.

    Reduction Reactions: The compound can be reduced to form derivatives with different degrees of saturation.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted anilines, while oxidation can produce aldehydes, ketones, or carboxylic acids.

Scientific Research Applications

2,6-Dichloro-4-ethynylaniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-ethynylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and ethynyl group can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Dichloroaniline Derivatives

Key Compounds :

  • 2,6-Dichloroaniline (C₆H₅Cl₂N): Lacks the ethynyl group but shares the 2,6-dichloro substitution pattern. It is commonly used as an intermediate in agrochemical synthesis. The absence of the ethynyl group limits its utility in click chemistry but enhances its stability in acidic environments .
  • 2,4-Dichloroaniline (C₆H₅Cl₂N): Features chlorine atoms at positions 2 and 3. The altered substitution pattern increases its reactivity in nucleophilic aromatic substitution compared to 2,6-dichloroaniline derivatives .
  • 3,5-Dichloroaniline (C₆H₅Cl₂N): Chlorines at meta positions reduce steric hindrance, making it more reactive in coupling reactions but less effective in sterically demanding applications .

Table 1: Dichloroaniline Derivatives

Compound Molecular Formula Substituents Key Applications
2,6-Dichloro-4-ethynylaniline C₈H₅Cl₂N 2,6-Cl; 4-ethynyl Click chemistry, polymer synthesis
2,6-Dichloroaniline C₆H₅Cl₂N 2,6-Cl Agrochemical intermediates
2,4-Dichloroaniline C₆H₅Cl₂N 2,4-Cl Dye and pesticide synthesis
3,5-Dichloroaniline C₆H₅Cl₂N 3,5-Cl Pharmaceutical intermediates

Ethynyl-Substituted Anilines

Key Compounds :

  • 4-Ethynylaniline (C₈H₇N): Contains an ethynyl group at position 4 but lacks chlorine substituents. The absence of electron-withdrawing groups increases electron density on the ring, making it more reactive in electrophilic substitutions but less stable under oxidative conditions .
  • 4-[2-(4-Nitrophenyl)ethenyl]aniline (C₁₄H₁₂N₂O₂): Features an ethenyl (-CH=CH-) linkage instead of ethynyl. The conjugated double bond system alters UV-Vis absorption properties, making it suitable for optoelectronic applications .

Table 2: Ethynyl-Substituted Anilines

Compound Molecular Formula Substituents Key Applications
2,6-Dichloro-4-ethynylaniline C₈H₅Cl₂N 2,6-Cl; 4-ethynyl Targeted drug delivery, polymer crosslinking
4-Ethynylaniline C₈H₇N 4-ethynyl Fluorescent probes, organic electronics
4-[2-(4-Nitrophenyl)ethenyl]aniline C₁₄H₁₂N₂O₂ 4-ethenyl; 4-nitro Optoelectronic materials

Functionalized Anilines with Mixed Substituents

Key Compounds :

  • 4-Chloro-2,6-dimethylaniline (C₈H₁₀ClN): Combines methyl and chlorine groups. Methyl substituents are electron-donating, counteracting the electron-withdrawing effects of chlorine, which broadens its reactivity in alkylation reactions .
  • 4-((Dimethylamino)methyl)aniline hydrochloride (C₉H₁₅ClN₂): Features a dimethylamino-methyl group, enhancing solubility in polar solvents. The hydrochloride salt form improves stability for biological studies .

Table 3: Mixed-Substituent Anilines

Compound Molecular Formula Substituents Key Applications
2,6-Dichloro-4-ethynylaniline C₈H₅Cl₂N 2,6-Cl; 4-ethynyl Reactive intermediate in catalysis
4-Chloro-2,6-dimethylaniline C₈H₁₀ClN 2,6-CH₃; 4-Cl Dye manufacturing, corrosion inhibitors
4-((Dimethylamino)methyl)aniline hydrochloride C₉H₁₅ClN₂ 4-(CH₂N(CH₃)₂); HCl salt Biochemical assays, pH-sensitive probes

Unique Properties of 2,6-Dichloro-4-ethynylaniline

The combination of 2,6-dichloro substitution and 4-ethynyl functionality distinguishes this compound:

Reactivity : The ethynyl group enables participation in click chemistry, while chlorine atoms stabilize the ring for controlled substitutions.

Electronic Effects : Chlorine atoms reduce electron density, directing electrophilic attacks to the para position relative to the ethynyl group.

Applications: Potential uses include: Pharmaceuticals: As a building block for kinase inhibitors or antibody-drug conjugates. Materials Science: Crosslinking agent in conductive polymers.

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